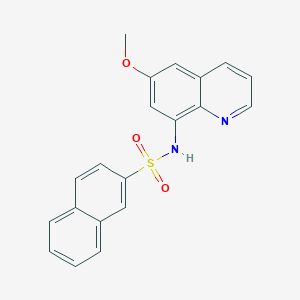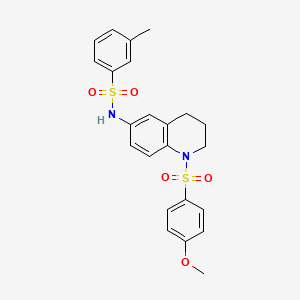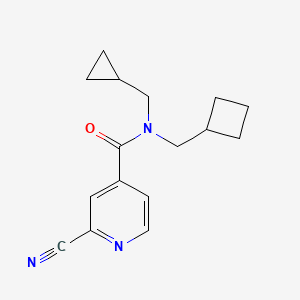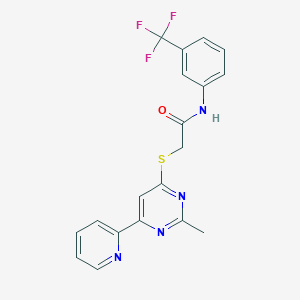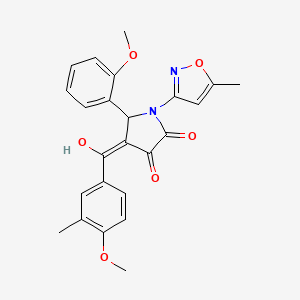
(5-(tert-Butoxycarbonyl)furan-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-(tert-Butoxycarbonyl)furan-2-yl)boronic acid” is a chemical compound with the CAS Number: 2377608-03-0 . It has a molecular weight of 212.01 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13BO5/c1-9(2,3)15-8(11)6-4-5-7(14-6)10(12)13/h4-5,12-13H,1-3H3 . This indicates that the compound has a furan ring with a boronic acid group and a tert-butoxycarbonyl group attached to it .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it’s used as a reactant in Suzuki coupling for the synthesis of stable dye-sensitized solar cells . It’s also involved in the synthesis of biologically active molecules including heteroarylation for the synthesis of HIF-1 inhibitors and disalicylic acid-furanyl derivatives to inhibit ephrin binding .Physical and Chemical Properties Analysis
This compound is a solid . It should be stored in an inert atmosphere, under -20°C .Scientific Research Applications
Bio-based Polymer Production
The transition towards sustainable materials has highlighted the importance of bio-based polymers. A key component in this domain is 2,5-furandicarboxylic acid (FDCA), derived from lignocellulosic biomass, which serves as a potential substitute for petroleum-based terephthalic acid in polyester production. Studies have focused on the catalytic production of FDCA and its derivatives, demonstrating the relevance of boronic acids in facilitating these conversions (Zhang et al., 2015).
Advanced Material Synthesis
In the synthesis of advanced materials, such as conducting polymers, the manipulation of boronic acids plays a crucial role. A notable application is in the development of photo acid generators (PAGs) using boronic acid derivatives for conducting patterns of polyaniline, showcasing the integration of organic synthesis and material science for electronic applications (Lee, Kim, & Lee, 2005).
Pharmaceutical Synthesis
In pharmaceutical synthesis, boronic acids, including "(5-(tert-Butoxycarbonyl)furan-2-yl)boronic acid," have been employed in various coupling reactions, such as the Suzuki-Miyaura coupling, to create complex molecules efficiently. These reactions are essential for the rapid and selective assembly of molecules with potential therapeutic applications (Kinzel, Zhang, & Buchwald, 2010).
Catalysis and Reaction Mechanisms
Boronic acid derivatives are pivotal in catalysis, offering pathways for the synthesis of heterocyclic compounds. They enable stereoselective and regioselective assembly of spirooxindole [2,1‐b]furan motifs, crucial for generating bioactive compounds (Kumarswamyreddy & Kesavan, 2016).
Green Chemistry
In the realm of green chemistry, the application of "this compound" in environmentally benign processes is of significant interest. For instance, its role in the efficient oxidation of 5-hydroxymethylfurfural (HMF) to FDCA, using copper-doped manganese oxide nanorods, underlines the push towards sustainable chemical processes (Cheng et al., 2021).
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
[5-[(2-methylpropan-2-yl)oxycarbonyl]furan-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO5/c1-9(2,3)15-8(11)6-4-5-7(14-6)10(12)13/h4-5,12-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJXSNWWSPMGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)C(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-ethylphenyl)oxalamide](/img/structure/B2674815.png)
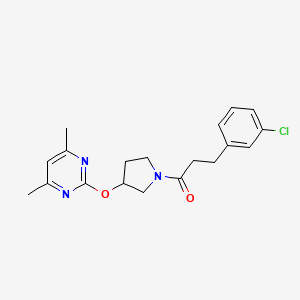

![2-(3-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2674821.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-cyclopentylpropanamido)benzofuran-2-carboxamide](/img/structure/B2674825.png)
